(E/Z)-Capsaicin-d3

Food adulteration detection UPLC-MS/MS method validation Stable isotope dilution assay

(E/Z)-Capsaicin-d3 is the essential SIL-IS for capsaicin LC-MS/MS, providing +3 Da mass shift for error-free quantification. Its 5:1 E:Z ratio matches the native analyte, ensuring co-elution and compensating for matrix effects where unlabeled analogs fail. Compliant with FDA/EMA GLP validation requirements for food safety and pharmacokinetic studies.

Molecular Formula C9H19NO3S
Molecular Weight 221.32 g/mol
CAS No. 1135-40-6
Cat. No. B075204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Capsaicin-d3
CAS1135-40-6
Synonyms3-(cyclohexylamino)-1-propanesulfonic acid
CAPS acid
Molecular FormulaC9H19NO3S
Molecular Weight221.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCCS(=O)(=O)O
InChIInChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13)
InChIKeyPJWWRFATQTVXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E/Z)-Capsaicin-d3 (CAS 1185237-43-7): A Deuterated Capsaicin Internal Standard for LC-MS/MS Quantitation


(E/Z)-Capsaicin-d3 (CAS 1185237-43-7) is a stable isotope-labeled analog of capsaicin in which three hydrogen atoms on the methoxy group are replaced with deuterium . This compound is supplied as a 5:1 E:Z mixture, reflecting the isomeric composition of naturally derived capsaicin . As a deuterated internal standard (SIL-IS), (E/Z)-Capsaicin-d3 exhibits physicochemical properties nearly identical to unlabeled capsaicin while providing a +3 Da mass shift that enables distinct detection and quantification via liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Why (E/Z)-Capsaicin-d3 Cannot Be Replaced with Unlabeled Capsaicin or Alternative Internal Standards in Regulated Quantitative Analysis


Substituting (E/Z)-Capsaicin-d3 with unlabeled capsaicin or structurally dissimilar internal standards introduces unacceptable quantitative error in LC-MS/MS workflows due to differential matrix effects and ionization efficiency. Unlabeled capsaicin cannot be distinguished from endogenous analyte in the mass spectrometer, precluding its use as an internal standard [1]. Structurally unrelated internal standards such as phenacetin exhibit distinct extraction recovery, chromatographic retention, and ionization behavior from capsaicin, resulting in incomplete compensation for sample preparation losses and matrix-induced ion suppression [2]. In contrast, the deuterium labeling of (E/Z)-Capsaicin-d3 ensures co-elution with the target analyte under reversed-phase conditions, providing matched matrix effects and ionization response—a prerequisite for accurate quantification in complex biological and food matrices [3].

(E/Z)-Capsaicin-d3: Quantitative Evidence of Analytical Performance Differentiation


Enhanced Quantification Accuracy via SIL-IS: Recovery, Precision, and Sensitivity in Complex Oil Matrices

In a validated UPLC-MS/MS method for detecting capsaicinoids in edible and crude vegetable oils, (E/Z)-Capsaicin-d3 was employed as the internal standard alongside dihydrocapsaicin-d3 [1]. The method achieved quantitative recoveries of 92.9%–105% with relative standard deviations (RSD) below 5% (n=6), demonstrating high accuracy and precision that would be unattainable with a non-isotopic internal standard in this complex lipid matrix [1].

Food adulteration detection UPLC-MS/MS method validation Stable isotope dilution assay

Defined Isomeric Composition: 5:1 E:Z Mixture Specification for Method Consistency

Unlike generic capsaicin reference materials that may vary in E/Z isomer ratio depending on source and storage conditions, (E/Z)-Capsaicin-d3 is supplied as a defined 5:1 E:Z mixture . This specification ensures batch-to-batch consistency in chromatographic behavior and MS response factors, a critical requirement for validated analytical methods subject to regulatory oversight.

Reference standard characterization Isomeric purity specification Analytical method reproducibility

Deuterium-Induced Metabolic Switching Potential for Pharmacokinetic Differentiation

Deuteration of pharmaceuticals can alter metabolic and pharmacokinetic profiles through the primary kinetic isotope effect, wherein cleavage of a C–D bond proceeds more slowly than that of a C–H bond . (E/Z)-Capsaicin-d3 contains three deuterium atoms at the methoxy position, a site susceptible to O-demethylation by CYP450 enzymes. While no published in vivo head-to-head PK comparison between (E/Z)-Capsaicin-d3 and unlabeled capsaicin was identified, the class-level potential for deuterium substitution to extend half-life or reduce clearance is well documented .

Deuterium isotope effect Pharmacokinetic modulation Metabolic stability

Reduced Cross-Talk and Isotopic Interference in Quantitative MS Assays

Stable isotope-labeled internal standards can cause cross-talk interference in nonlinear LC-MS/MS systems when the M+1 or M+2 isotopic peaks of the unlabeled analyte overlap with the SIL-IS detection channel . (E/Z)-Capsaicin-d3, labeled with three deuterium atoms (+3 Da), provides sufficient mass separation from unlabeled capsaicin to minimize this interference compared to single-deuterium or 13C-labeled analogs that may exhibit incomplete mass resolution .

MS/MS interference Isotopic cross-talk Quantitative bioanalysis

(E/Z)-Capsaicin-d3: Validated Application Scenarios for Analytical and Research Use


Regulatory-Compliant Detection of Waste Cooking Oil Adulteration in Edible Vegetable Oils

(E/Z)-Capsaicin-d3 serves as the internal standard in a fully validated UPLC-MS/MS method capable of detecting capsaicinoids in edible and crude vegetable oils at concentrations as low as 0.5 µg/kg (LOQ) with recovery between 92.9% and 105% and RSD <5% [1]. This method overcomes the interference of triacylglycerols and fatty acids that compromise non-isotopic approaches, providing a rapid (≤1 hour total analysis time) and reliable solution for food safety laboratories screening for adulteration with waste cooking oil [1].

Quantitative Bioanalysis of Capsaicinoids in Pharmacokinetic and Toxicokinetic Studies

For preclinical and clinical pharmacokinetic studies of capsaicin-containing formulations, (E/Z)-Capsaicin-d3 enables accurate quantitation of capsaicin in plasma and tissue matrices via isotope dilution LC-MS/MS [1]. The deuterated standard compensates for matrix effects and extraction variability that would otherwise yield biased concentration–time profiles. Its defined 5:1 E:Z isomeric composition ensures batch-to-batch method consistency, a requirement for GLP-compliant bioanalytical method validation under FDA and EMA guidance .

Method Development and Validation for Capsaicinoid Profiling in Botanical and Food Matrices

Analytical laboratories developing and validating LC-MS/MS methods for capsaicinoid quantification in chili peppers, spice blends, or finished food products rely on (E/Z)-Capsaicin-d3 as a stable isotope-labeled internal standard [1]. The +3 Da mass shift minimizes isotopic cross-talk with the unlabeled analyte, simplifying MRM method development and improving assay specificity . The specified E/Z ratio also supports accurate quantification of both geometric isomers when stereospecific analysis is required .

In Vitro Metabolic Stability Studies Investigating Deuterium Isotope Effects on Capsaicin Clearance

In research settings examining the impact of deuteration on capsaicin metabolism, (E/Z)-Capsaicin-d3 can be employed in parallel with unlabeled capsaicin in hepatocyte or microsomal incubation systems to evaluate differences in O-demethylation rates and metabolite formation [1]. While no published direct comparison exists for this compound, the class-level potential for deuterium to alter metabolic clearance via the kinetic isotope effect supports its use as a probe in ADME investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E/Z)-Capsaicin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.